molecular formula C9H12S B1619846 Benzyl ethyl sulfide CAS No. 6263-62-3

Benzyl ethyl sulfide

Cat. No. B1619846
CAS RN: 6263-62-3
M. Wt: 152.26 g/mol
InChI Key: NTAIOEZEVLVLLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Substitution Reaction at the Sulfur of Phosphinic Acid Thioesters

    • Researchers have reported a novel approach to BES synthesis using phosphinic acid thioesters and benzyl Grignard reagents. Unexpected carbon–sulfur bond formation occurs in this reaction, leading to the formation of BES. The method demonstrates a wide substrate scope and has been successfully applied to the synthesis of a drug analog .
  • One-Pot Thiol-Free Synthetic Approach

    • Another strategy involves the use of odorless reagents such as Na₂S, rongalite, NaHS, KSCN, potassium ethylxanthate, and potassium thioacetate. This one-pot method allows for the easy preparation of a library of benzyl sulfides, including BES .

Scientific Research Applications

Photooxygenation Properties

Benzyl ethyl sulfide has been studied for its photooxygenation properties. The photosensitized oxidation of benzyl ethyl sulfides in aprotic solvents like benzene or acetonitrile results in the formation of corresponding aldehydes under mild conditions. This reaction is applicable to various benzyl derivatives and also to allyl sulfides. In a protic solvent like methanol, these sulfides yield sulfoxides instead. This reaction is significant due to its potential in the oxidative C–S bond cleavage, playing a crucial role in sulfide photooxygenation mechanisms (Bonesi et al., 2010).

Interaction with Hydrogen Sulfide

Benzyl ethyl sulfide has been used to study the mechanism of hydrogen sulfide (H2S)-mediated reduction of aryl azides, commonly used in H2S detection. The study found that HS(-), instead of H2S, is required for aryl azide reduction, leading to the formation of polysulfide anions. These findings are crucial for understanding the biochemical interactions involving H2S and sulfides (Henthorn & Pluth, 2015).

Synthesis of Benzyl Phenyl Sulfide

Research on benzyl ethyl sulfide includes exploring green routes for synthesizing benzyl phenyl sulfide derivatives. Using ionic liquids as catalysts, this approach demonstrates a highly efficient and environmentally friendly method to produce these derivatives, which have wide applications in chemical synthesis (Wu et al., 2022).

Role in Self-Immolative Thiocarbamates

Benzyl ethyl sulfide is involved in the chemistry of self-immolative thiocarbamates for H2S donation. This chemistry leads to the release of carbonyl sulfide, which is rapidly converted to H2S, presenting a novel method for H2S delivery in biological systems (Steiger et al., 2016).

Photochemical Carbon-Sulfur Bond Cleavage

Studies on benzyl ethyl sulfide have shown its efficiency in photochemical carbon-sulfur bond cleavage under UV irradiation. This reaction leads to the formation of thiyl and alkyl radicals, offering insights into photochemical processes involving sulfides (Bonesi et al., 2007).

Oxidation Studies

Benzyl ethyl sulfide has been used to study multiphase oxidation of sulfides with hydrogen peroxide. This research is significant for understanding the selective conversion of sulfides to sulfoxides or sulfones, which is important in various chemical syntheses (Tundo et al., 2010).

Future Directions

: Nishiyama, Y., Hosoya, T., & Yoshida, S. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications, 56(43), 5807–5810. Link : One-pot thiol-free synthetic approach to sulfides, and sulfoxides. RSC Advances, 12, 174–179. Link

properties

IUPAC Name

ethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAIOEZEVLVLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211673
Record name alpha-(Ethylthio)toluene
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Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ethyl sulfide

CAS RN

6263-62-3
Record name [(Ethylthio)methyl]benzene
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Record name alpha-(Ethylthio)toluene
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Record name Benzyl ethyl sulfide
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Record name alpha-(Ethylthio)toluene
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Record name α-(ethylthio)toluene
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Synthesis routes and methods

Procedure details

Commercially available benzyl chloride and sodium ethanethiolate are subjected to a nucleophilic substitution reaction to produce PhCH2SC2H5 after isolation and purification. In a Parr pressure vessel, 2.0 g (0.013 moles) of PhCH2SC2H5 is added to 200 ml of t-butanol. With stirring, 2.94 g (0.026 moles) of potassium t-butoxide is slowly added. The head space is flushed with an inert gas before exposure to 60 psi NO gas. The reaction is allowed to proceed at room temperature for 24 hours or until no further consumption of NO gas is observed. The resulting diazeniumdiolate salt is filtered, washed with t-butanol and diethyl ether, and vacuum dried before analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
SM Bonesi, M Mella, N d'Alessandro… - The Journal of …, 1998 - ACS Publications
Singlet oxygen adds to benzyl ethyl sulfide (5, total quenching rate ca. 1 × 10 7 M - 1 s - 1 , little dependent on the solvent) to ultimately give benzaldehyde (6) and a small amount of the …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
SM Bonesi, M Fagnoni, D Dondi, A Albini - Inorganica chimica acta, 2007 - Elsevier
… Benzyl ethyl sulfide 3 gave 3.5 times as much bibenzyl as toluene, along with diethyl disulfide. Likewise, bicumyl and tetraphenylethane were conspicuous products from cumyl ethyl 4 …
SM Bonesi, M Freccero, A Albini - Journal of physical organic …, 1999 - Wiley Online Library
… Therefore, we began the study of this reaction through a kinetic analysis of the oxidation of benzyl ethyl sulfide.A further way of exploring the mechanism could be to test the sensitivity of …
SM Bonesi, R Torriani, M Mella… - European journal of …, 1999 - Wiley Online Library
… Table 2 shows that quenching of singlet oxygen by benzyl ethyl sulfide 1a occurs at a rate (kT … Benzaldehyde: A solution of 1.52g of benzyl ethyl sulfide (1a, …
JL Kice, BR Toth, DC Hampton… - The Journal of Organic …, 1966 - ACS Publications
… for elimination of a benzylic proton than does benzyl ethyl sulfide. In actual fact, the reverse is true, loss of a benzyl proton being twice as strongly preferred for benzyl ethyl sulfide. …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
K Tsumori, H Minato, M Kobayashi - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… Optically active methyl-p-tolylmethoxysulfonium ion was also synthesized, and its reactions with benzylethylphenylamine, benzylmethylphenylphosphine and benzyl ethyl sulfide were …
Number of citations: 20 www.journal.csj.jp
S Toyota, M Oki - Bulletin of the Chemical Society of Japan, 1995 - journal.csj.jp
… Benzyl ethyl sulfide complex 4 was chosen for the measurement for the following reasons. Firstly, this complex has a comparable stability to the dibenzyl sulfide complex and is …
Number of citations: 10 www.journal.csj.jp
T Mukaiyama, T Ohno, T Nishimura, JS Han… - Bulletin of the …, 1991 - journal.csj.jp
… A typical procedure is described for the one pot synthesis of benzyl ethyl sulfide (8) from … After the removal of the solvents under reduced pressure, benzyl ethyl sulfide (8) was …
Number of citations: 31 www.journal.csj.jp
EA Fehnel, M Carmack - Journal of the American Chemical …, 1949 - ACS Publications
… for the homologous series: phenyl ethyl sulfide, benzyl ethyl sulfide, and phenethyl ethyl sulfide (Fig. Although the spectrumof benzyl ethyl sulfide is less intense than that of phenyl ethyl …
Number of citations: 193 0-pubs-acs-org.brum.beds.ac.uk
K Okuma, H Minato, M Kobayashi - Bulletin of the Chemical Society of …, 1980 - journal.csj.jp
… The sulfonium ion methylated benzylethylphenylamine and benzyl ethyl sulfide with asymmetric induction to give the optically active benzylethylmethylphenylammonium ion and …
Number of citations: 15 www.journal.csj.jp

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